Chlorhydrate de 4-méthylènepipéridine

Vue d'ensemble

Description

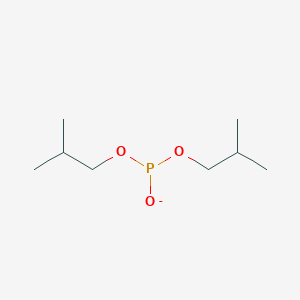

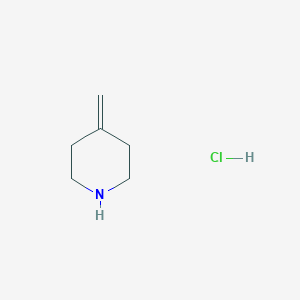

4-Methylenepiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN . It is a key intermediate for the synthesis of various compounds, including the antifungal drug efinaconazole . It is also used as a building block that can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .

Synthesis Analysis

A process for preparing 4-methylenepiperidine involves reacting an isonipecotate with an acylating agent, reducing the resulting ester with sodium borohydride or lithium borohydride in an organic solvent containing methanol, reacting the resulting alcohol with a halogenating agent, reacting the resulting halide with a dehydrohalogenating agent in an organic solvent, and hydrolyzing the resulting methylene compound with a strong alkaline in water or an organic solvent containing water . .Molecular Structure Analysis

The molecular structure of 4-Methylenepiperidine hydrochloride is represented by the InChI string: InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H . The molecular weight is 133.62 g/mol .Chemical Reactions Analysis

4-Methylenepiperidine hydrochloride can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylenepiperidine hydrochloride include a molecular weight of 133.62 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 1, and rotatable bond count of 0 .Applications De Recherche Scientifique

Chlorhydrate de 4-méthylènepipéridine : Analyse complète des applications de recherche scientifique

Synthèse pharmaceutique : Le this compound est utilisé dans la synthèse de divers composés pharmaceutiques. Notamment, il sert d'intermédiaire dans la production du médicament antifongique éfinaconazole, utilisé pour traiter les infections fongiques des ongles .

Catalyseur dans les réactions chimiques : Ce composé agit comme un catalyseur dans la préparation de dérivés du stilbène, des composés organiques utilisés dans la fabrication de colorants, d'agents de blanchiment optique et dans la recherche pharmaceutique .

Applications anticorrosives : Le this compound est utilisé comme composé anticorrosif pour le fer, offrant une protection contre la corrosion et prolongeant la durée de vie des matériaux à base de fer .

Synthèse peptidique : En synthèse peptidique, ce produit chimique est utilisé pour éliminer ou déprotéger les groupes 9-fluorénylméthyloxycarbonyl (Fmoc), qui sont des groupes protecteurs utilisés pendant la synthèse des peptides .

Contrôle et assurance qualité : Pendant la production commerciale, le this compound est utilisé pour les processus de contrôle qualité (CQ) et d'assurance qualité (AQ), en particulier dans la production et la formulation de l'éfinaconazole et des médicaments connexes .

Conformité réglementaire : Il est également impliqué dans le processus de dépôt de demande de nouvelle drogue abrégée (ANDA) auprès de la FDA et d'études de toxicité des formulations pharmaceutiques respectives, garantissant la conformité aux normes réglementaires .

Mécanisme D'action

- While specific targets for 4-Methylenepiperidine hydrochloride are not widely documented, it’s essential to understand its role as an intermediate in drug synthesis .

- Its precise interaction mechanisms remain an area of ongoing research, but it may modulate specific receptors or enzymes .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Methylenepiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be coupled with aryl halides via Suzuki cross-coupling to produce benzyl piperidines and related compounds . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.

Cellular Effects

The effects of 4-Methylenepiperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of the antifungal drug efinaconazole . This modulation can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Methylenepiperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity. These interactions can lead to changes in gene expression, which in turn affect cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylenepiperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylenepiperidine hydrochloride is stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Methylenepiperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or therapeutic benefits. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.

Metabolic Pathways

4-Methylenepiperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of 4-Methylenepiperidine hydrochloride is essential for predicting its effects on cellular metabolism and overall biochemical activity .

Transport and Distribution

The transport and distribution of 4-Methylenepiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 4-Methylenepiperidine hydrochloride is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

4-methylidenepiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMSENVPQPNOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627435 | |

| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144230-50-2 | |

| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylenepiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Methylenepiperidine Hydrochloride significant in pharmaceutical chemistry?

A1: 4-Methylenepiperidine Hydrochloride (4-MPH) is a crucial building block in synthesizing Efinaconazole, a potent antifungal drug [, , ]. The papers you provided focus on developing efficient and scalable processes for 4-MPH synthesis due to its importance in producing this medication.

Q2: What are the key challenges addressed in the research regarding the synthesis of 4-Methylenepiperidine Hydrochloride?

A2: The research emphasizes finding a synthetic route for 4-MPH that is both efficient and suitable for industrial production [, ]. Previous methods might have involved reagents or procedures less practical for large-scale synthesis, such as organolithium reagents or column chromatography. These new methods aim to simplify the process while maintaining high yield and purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)